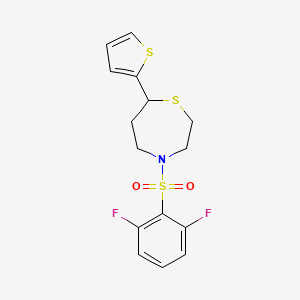

![molecular formula C18H16N2O5S B2831862 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 892856-94-9](/img/structure/B2831862.png)

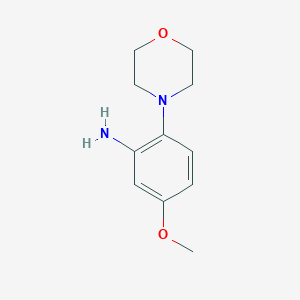

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as DIBO, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. DIBO is a small molecule that has been shown to have antiviral, anticancer, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Sigma-2 Receptor Probes

Compounds with structures related to N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide have been developed as sigma-2 receptor probes. For example, radiolabeled benzamide analogs have shown high affinity for sigma2 receptors, making them useful ligands for in vitro studies of these receptors (Xu et al., 2005).

Anticonvulsant Agents

Certain benzothiazole derivatives have been synthesized and evaluated as anticonvulsant agents. Their design incorporates functional groups essential for binding to benzodiazepine receptors, and some compounds have shown considerable anticonvulsant activity in tests, highlighting their potential as pharmacological tools (Faizi et al., 2017).

Anticancer Activity

Synthetic efforts have yielded 4-thiazolidinones with benzothiazole moieties that exhibit antitumor activity. Some of these compounds have demonstrated anticancer effects on various cancer cell lines, making them promising leads for the development of new anticancer therapies (Havrylyuk et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions. Their ability to adsorb onto surfaces suggests applications in materials protection and preservation (Hu et al., 2016).

Anti-inflammatory and Analgesic Agents

The development of benzoxazolone and benzothiazolone dimers has been explored for their potential as anti-inflammatory and analgesic agents. Some compounds in this class have shown significant activity, comparable to well-known drugs, in both in vitro and in vivo studies (Abdelazeem et al., 2015).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, a category related to the compound of interest, have been synthesized and shown to possess cardiac electrophysiological activity. These compounds offer a new avenue for the development of selective class III agents for managing cardiac arrhythmias (Morgan et al., 1990).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various cellular targets, including transcription factors and enzymes involved in critical cellular processes .

Biochemical Pathways

Compounds with similar structures have been shown to influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Propiedades

IUPAC Name |

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-22-12-4-3-10(7-13(12)23-2)17(21)20-18-19-11-8-14-15(9-16(11)26-18)25-6-5-24-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSWUZSJTFOCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2831780.png)

![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2831786.png)

![2-(2-fluorophenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2831790.png)

![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-3-yl}acetic acid](/img/structure/B2831791.png)

![4-(2-methyl-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzenesulfonamide](/img/structure/B2831794.png)

![4-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2831800.png)

![4-(N,N-diethylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2831801.png)